3-Ethylacetophenone
Overview
Description
3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a strong aromatic and spicy odor. This compound is used in various applications, including the manufacture of perfumes, soaps, toothpaste, and oral medications .
Mechanism of Action
Target of Action
3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .
Biochemical Pathways
This compound is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
Result of Action
The result of this compound’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylacetophenone undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 3-ethyl-4-bromoacetophenone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid or pyridine hydrobromide perbromide.
Major Products:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylphenylethanol.
Substitution: 3-Ethyl-4-bromoacetophenone.
Scientific Research Applications
3-Ethylacetophenone has several scientific research applications:
Comparison with Similar Compounds
3-Ethylacetophenone can be compared with other acetophenone derivatives, such as:
3-Methylacetophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylacetophenone: The ethyl group is positioned at the para position, leading to different reactivity and applications.
3-Cyanoacetophenone: Contains a cyano group, which significantly alters its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its strong aromatic odor makes it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
1-(3-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYRILAFFDKOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177223 | |
Record name | Acetophenone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-70-3 | |
Record name | Acetophenone, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?
A: this compound is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]
Q2: How was the role of this compound in attracting Chrysopa cognata confirmed?
A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with this compound identified as one of the key active compounds. [, ]
Q3: Does this compound act alone in attracting C. cognata, or are other compounds involved?
A: While this compound plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.
Q4: What are the potential implications of understanding the role of this compound in pest management?
A: Deeper insight into the role of this compound and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]
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